

improving CH1055 fluorescence signal in deep tissue

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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

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CH1055 Technical Support Center

Welcome to the technical support center for the **CH1055** near-infrared II (NIR-II) fluorescent dye. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered during deep tissue fluorescence imaging with **CH1055**.

Frequently Asked Questions (FAQs)

Q1: What is **CH1055** and what are its primary applications?

CH1055 is a small-molecule near-infrared II (NIR-II) fluorescent dye with an excitation wavelength of 808 nm and an emission wavelength of 1055 nm.^[1] Its primary applications are in in vivo deep tissue imaging, where it offers significant advantages over traditional NIR-I dyes due to reduced photon scattering and lower tissue autofluorescence.^{[2][3][4]} It can be conjugated to antibodies and other ligands for targeted molecular imaging of structures like tumors.^{[2][5][6]}

Q2: What are the key advantages of using **CH1055** for in vivo imaging?

CH1055 offers several key advantages:

- **Deep Tissue Penetration:** As a NIR-II fluorophore, **CH1055** allows for imaging at greater depths (up to centimeters) with higher resolution compared to NIR-I dyes.^{[3][5][7]} It has been

successfully used to image brain tumors at a depth of approximately 4 mm.[\[5\]](#)[\[6\]](#)

- High Signal-to-Background Ratio: Imaging in the NIR-II window minimizes tissue autofluorescence, leading to a superior signal-to-background ratio and clearer images.[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Rapid Excretion: **CH1055** has a low molecular weight (approx. 970 Da) and is rapidly excreted through the kidneys (around 90% within 24 hours), which significantly reduces the risk of long-term toxicity.[\[1\]](#)[\[5\]](#)
- Bioconjugation Capability: **CH1055** can be readily conjugated to targeting moieties like antibodies and peptides, enabling specific molecular imaging.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[10\]](#)

Q3: How does **CH1055** compare to the clinically approved NIR-I dye, Indocyanine Green (ICG)?

CH1055 has demonstrated superior performance compared to ICG in several preclinical studies. It provides better resolution of lymphatic vasculature and has shown a higher tumor-to-normal tissue ratio in targeted imaging studies.[\[5\]](#)[\[6\]](#) While ICG also has an emission tail in the NIR-II region, **CH1055** is specifically designed for optimal performance in this window.[\[10\]](#)

Q4: What are the storage and handling recommendations for **CH1055**?

For long-term storage, **CH1055** stock solutions should be stored at -80°C and used within 6 months. For short-term storage, -20°C is suitable for up to one month. It is important to protect the dye from light and avoid repeated freeze-thaw cycles.[\[1\]](#)

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with **CH1055**.

Low Fluorescence Signal

Potential Cause	Recommended Solution
Suboptimal Imaging Parameters	Ensure the imaging system is equipped with an InGaAs detector suitable for the NIR-II range. [11] Optimize excitation laser power and exposure time. Start with settings used in published studies and adjust as needed.[12]
Incorrect Filter Sets	Use appropriate long-pass filters (e.g., 1000 nm or 1100 nm) to effectively block excitation light and tissue autofluorescence.[13]
Low Dye Concentration	The concentration of the injected CH1055 conjugate may be too low. If the signal is weak, consider increasing the administered dose.[12]
Photobleaching	Although NIR dyes are generally more photostable, excessive exposure to the excitation laser can cause photobleaching.[14] Minimize light exposure by using the lowest possible laser power and exposure time that provides an adequate signal. Use a fast scan mode for initial setup and optimization.[12]
Tissue Attenuation	Deep tissue imaging is inherently challenging due to light scattering and absorption.[3][15] Ensure the target is within the achievable penetration depth for your imaging system and tissue type.
Aggregation-Caused Quenching (ACQ)	Organic dyes can sometimes aggregate at high concentrations, leading to fluorescence quenching.[16] Ensure proper solubilization of the dye conjugate before injection.

High Background Signal

Potential Cause	Recommended Solution
Tissue Autofluorescence	While significantly reduced in the NIR-II window, some autofluorescence can still be present. Ensure the use of appropriate long-pass emission filters to minimize the collection of autofluorescence signals. [9] [17] [18]
Excitation Light Leakage	A small Stokes shift can lead to leakage of the excitation light into the emission channel. [19] Use high-quality, narrow bandpass filters for the excitation source and steep-edged long-pass filters for emission detection.
Non-specific Binding/Uptake of Conjugate	If using a targeted conjugate, high background may be due to non-specific binding. Ensure proper blocking steps in your protocol. The use of PEGylation can help reduce non-specific uptake. [5] [6]
Improper Dye Conjugation	Unconjugated (free) dye can circulate and contribute to background signal. Ensure the purification steps after conjugation are thorough to remove any unbound CH1055.

Conjugation Issues

Potential Cause	Recommended Solution
Inefficient Labeling	The concentration of the antibody or protein may be too low for efficient conjugation. A starting concentration of >0.5 mg/mL is often recommended. [20] The presence of impurities or stabilizing proteins like BSA in the antibody solution can also interfere with the reaction. [20] [21]
Interfering Buffer Components	Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide can compete with the labeling reaction. [22] [23] Dialyze the antibody against a suitable buffer like PBS before conjugation. [21]
Incorrect pH	The pH of the reaction buffer is critical for efficient conjugation. For NHS ester reactions, a pH of 8.5 ± 0.5 is typically recommended. [21]
Hydrolysis of Reactive Dye	NHS esters are susceptible to hydrolysis. Prepare the dye solution immediately before use and avoid moisture. [23]

Quantitative Data Summary

Parameter	CH1055	CH1055 Derivative (CH- 4T)	ICG (NIR-I Dye)	Reference
Excitation Wavelength	808 nm	808 nm	~800 nm	[1]
Emission Wavelength	1055 nm	~1000 nm (blue- shifted)	~830 nm	[1][3]
Quantum Yield	Low (unspecified)	1.8% (with plasma protein)	Low	[3]
Tumor-to-Normal Tissue Ratio	>5 (at 24h)	-	<2	[6]
Imaging Depth	~4 mm (brain tumor)	-	<1 mm	[5][6][9]

Experimental Protocols

Protocol 1: General In Vivo Imaging with CH1055-PEG

- Preparation of **CH1055**-PEG Solution: Dissolve **CH1055**-PEG in sterile PBS to the desired concentration. Ensure complete dissolution to avoid aggregation.
- Animal Preparation: Anesthetize the animal model (e.g., mouse) following approved institutional protocols.
- Injection: Administer the **CH1055**-PEG solution intravenously (e.g., via tail vein injection). The exact dosage will depend on the specific application and animal model, but a starting point can be derived from published studies (e.g., 60 µg for a mouse).[2][6]
- Image Acquisition:
 - Position the animal in the imaging system.
 - Set the excitation wavelength to 808 nm.

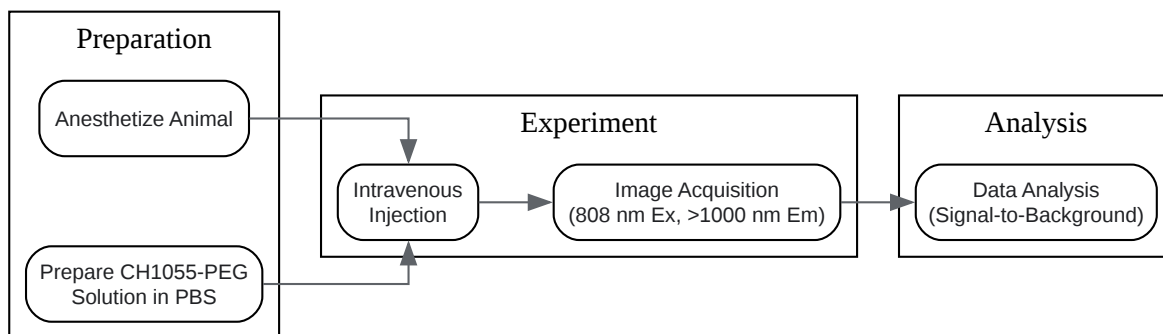
- Use a suitable long-pass filter (e.g., 1000 nm or 1300 nm) to collect the emission signal. [\[24\]](#)
- Optimize the exposure time and laser power to achieve a good signal-to-noise ratio while minimizing photobleaching.
- Acquire images at various time points post-injection (e.g., 1h, 6h, 24h) to determine the optimal imaging window for your target. [\[2\]](#)[\[6\]](#)

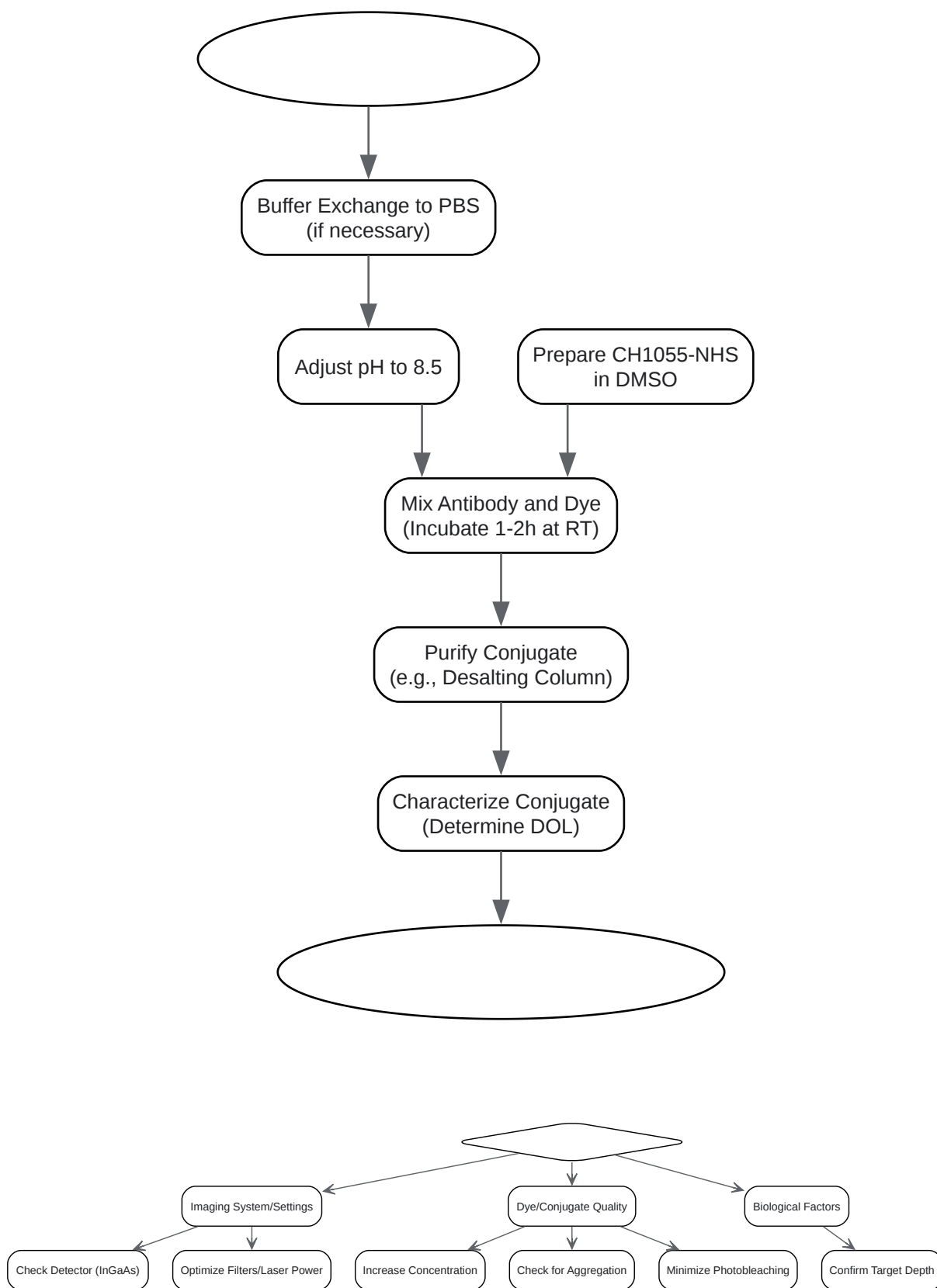
Protocol 2: Antibody Conjugation to CH1055 (NHS Ester Chemistry)

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or other primary amines, dialyze the antibody against PBS.
 - The antibody concentration should ideally be ≥ 1 mg/mL. [\[22\]](#)
- Reaction Setup:
 - Adjust the pH of the antibody solution to ~8.5 using a suitable buffer (e.g., 1M sodium bicarbonate). [\[21\]](#)
 - Dissolve the **CH1055**-NHS ester in anhydrous DMSO immediately before use to create a stock solution. [\[21\]](#)
 - Add the **CH1055**-NHS ester stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point is a 10-20 fold molar excess of the dye.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:

- Remove unconjugated dye using a purification method such as a desalting column (e.g., Sephadex G-25) or dialysis.[\[21\]](#)
- Collect the fractions containing the labeled antibody.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of **CH1055**.
 - The protein concentration and DOL can be calculated using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[\[21\]](#)
- Storage: Store the purified conjugate at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage. Protect from light.

Visualizations





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